molecular formula C13H17NO3 B6181736 tert-butyl 3,3-diethynylmorpholine-4-carboxylate CAS No. 2613385-72-9

tert-butyl 3,3-diethynylmorpholine-4-carboxylate

Cat. No.: B6181736
CAS No.: 2613385-72-9
M. Wt: 235.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-diethynylmorpholine-4-carboxylate: is a synthetic organic compound with the molecular formula C13H17NO3. It is characterized by the presence of a tert-butyl group, two ethynyl groups, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-diethynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethynyl-containing reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-diethynylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions include carbonyl derivatives, saturated morpholine compounds, and substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-diethynylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can participate in covalent bonding with active sites, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 3,3-diethynylpyrrolidine-4-carboxylate

Comparison: tert-Butyl 3,3-diethynylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Properties

CAS No.

2613385-72-9

Molecular Formula

C13H17NO3

Molecular Weight

235.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.